tert-Butyl (4-{3-[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]-3-oxopropyl}phenyl)carbamate
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Overview
Description
(S)-TERT-BUTYL 4-(3-(4-BENZYL-2-OXOOXAZOLIDIN-3-YL)-3-OXOPROPYL)PHENYLCARBAMATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group, a benzyl-substituted oxazolidinone, and a phenylcarbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-TERT-BUTYL 4-(3-(4-BENZYL-2-OXOOXAZOLIDIN-3-YL)-3-OXOPROPYL)PHENYLCARBAMATE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazolidinone ring, the introduction of the benzyl group, and the coupling of the phenylcarbamate moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(S)-TERT-BUTYL 4-(3-(4-BENZYL-2-OXOOXAZOLIDIN-3-YL)-3-OXOPROPYL)PHENYLCARBAMATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the oxazolidinone ring or other functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
(S)-TERT-BUTYL 4-(3-(4-BENZYL-2-OXOOXAZOLIDIN-3-YL)-3-OXOPROPYL)PHENYLCARBAMATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-TERT-BUTYL 4-(3-(4-BENZYL-2-OXOOXAZOLIDIN-3-YL)-3-OXOPROPYL)PHENYLCARBAMATE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (S)-4-(4-BENZYL-2-OXOOXAZOLIDIN-3-YL)BENZONITRILE
- (S)-4-(4-BENZYL-2-OXOOXAZOLIDIN-3-YL)BENZOIC ACID
Uniqueness
(S)-TERT-BUTYL 4-(3-(4-BENZYL-2-OXOOXAZOLIDIN-3-YL)-3-OXOPROPYL)PHENYLCARBAMATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
1245642-67-4 |
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Molecular Formula |
C24H28N2O5 |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
tert-butyl N-[4-[3-[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]-3-oxopropyl]phenyl]carbamate |
InChI |
InChI=1S/C24H28N2O5/c1-24(2,3)31-22(28)25-19-12-9-17(10-13-19)11-14-21(27)26-20(16-30-23(26)29)15-18-7-5-4-6-8-18/h4-10,12-13,20H,11,14-16H2,1-3H3,(H,25,28)/t20-/m0/s1 |
InChI Key |
SOEHYZVHIWIKKR-FQEVSTJZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)CCC(=O)N2[C@H](COC2=O)CC3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)CCC(=O)N2C(COC2=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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